molecular formula C7H14N2O3 B6195644 (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid CAS No. 2679949-70-1

(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid

Katalognummer: B6195644
CAS-Nummer: 2679949-70-1
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: LMWPPEPDTZCYNZ-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbamoyl group, a dimethylamino group, and a butanoic acid backbone. Its stereochemistry is denoted by the (2R) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with dimethylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control systems ensures consistent quality and high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism by which (2R)-4-carbamoyl-2-(dimethylamino)butanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or enzymology.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-4-carbamoyl-2-(dimethylamino)butanoic acid: The enantiomer of the compound with different stereochemistry.

    4-carbamoyl-2-(dimethylamino)butanoic acid: Without specific stereochemistry.

    2-(dimethylamino)ethyl methacrylate: A related compound with a similar functional group.

Uniqueness

(2R)-4-carbamoyl-2-(dimethylamino)butanoic acid is unique due to its specific (2R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Eigenschaften

CAS-Nummer

2679949-70-1

Molekularformel

C7H14N2O3

Molekulargewicht

174.20 g/mol

IUPAC-Name

(2R)-5-amino-2-(dimethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C7H14N2O3/c1-9(2)5(7(11)12)3-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,11,12)/t5-/m1/s1

InChI-Schlüssel

LMWPPEPDTZCYNZ-RXMQYKEDSA-N

Isomerische SMILES

CN(C)[C@H](CCC(=O)N)C(=O)O

Kanonische SMILES

CN(C)C(CCC(=O)N)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.